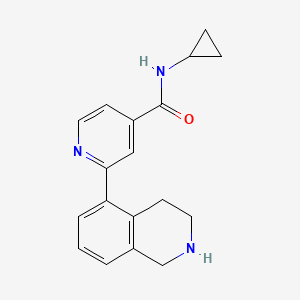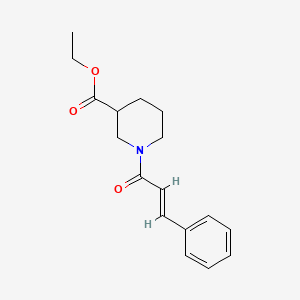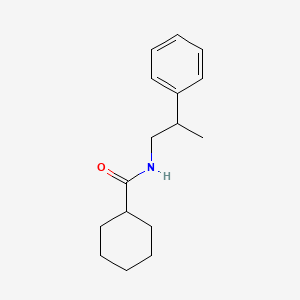
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide (CTI) is a novel compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide can modulate dopamine signaling and affect behavior and physiological responses.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release, changes in gene expression, and alterations in neuronal activity. These effects are thought to be mediated through the selective antagonism of the dopamine D3 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine signaling in the brain. However, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide also has limitations, including its potential for off-target effects and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide, including its use as a therapeutic agent for the treatment of addiction and other neurological disorders, its potential for drug discovery, and its applications in basic neuroscience research. Further studies are needed to fully understand the mechanisms of action of N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide and its potential for clinical use.
Métodos De Síntesis
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide can be synthesized through a multi-step process involving the reaction of isonicotinoyl chloride with cyclopropylamine, followed by reduction and cyclization. The resulting compound can be purified through column chromatography to obtain a high yield of pure N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been used to study the role of dopamine receptors in the brain and their involvement in addiction and other neurological disorders. In pharmacology, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(21-14-4-5-14)12-6-9-20-17(10-12)16-3-1-2-13-11-19-8-7-15(13)16/h1-3,6,9-10,14,19H,4-5,7-8,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLFSPGRMHFMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC=C2)C3=CC=CC4=C3CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)

![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)

![5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)

![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)